Home > Products > Screening Compounds P40034 > 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride -

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride

Catalog Number: EVT-2615795
CAS Number:
Molecular Formula: C18H21Cl2N5
Molecular Weight: 378.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly as an inhibitor of protein kinase B. This compound has been identified for its potential role in targeting various signaling pathways involved in cancer and other proliferative diseases. The systematic IUPAC name reflects its complex structure, which integrates a piperidine ring, a pyrrolo-pyrimidine moiety, and a chlorobenzyl substituent.

Source

This compound is derived from a series of pyrrolo[2,3-d]pyrimidine derivatives that have been extensively studied for their biological activities. Research has shown that modifications to the piperidine and pyrrolo-pyrimidine components can enhance selectivity and potency against specific kinases, particularly protein kinase B (PKB) .

Classification

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride is classified under several categories:

  • Organic Compounds: It belongs to the class of 4-benzylpiperidines.
  • Pharmaceuticals: It is considered an experimental small molecule with potential therapeutic applications.
  • Kinase Inhibitors: Specifically, it acts as an ATP-competitive inhibitor of PKB.
Synthesis Analysis

The synthesis of 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. The general method includes:

  1. Formation of the Pyrrolo-Pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors that contain nitrogen heterocycles.
  2. Piperidine Ring Construction: The piperidine moiety is introduced through reductive amination or alkylation methods.
  3. Chlorobenzyl Substitution: The introduction of the chlorobenzyl group is performed via nucleophilic substitution reactions.
Molecular Structure Analysis

The molecular structure of 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride can be described as follows:

  • Chemical Formula: C18H21ClN5
  • Molecular Weight: 378.3 g/mol
  • Structural Features:
    • A piperidine ring with an amine functional group.
    • A pyrrolo[2,3-d]pyrimidine core that contributes to its biological activity.
    • A chlorobenzyl group that enhances lipophilicity and binding affinity.

Structural Data

PropertyValue
IUPAC Name4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine; hydrochloride
SMILESC1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl
InChI KeyOFLOSUNRPFWODP-UHFFFAOYSA-N
Chemical Reactions Analysis

The compound undergoes various chemical reactions pertinent to its function as a kinase inhibitor:

  1. Binding Interactions: It interacts with the ATP-binding site of protein kinase B, competing with ATP for binding.
  2. Metabolic Stability: Modifications to the structure can influence metabolic pathways, affecting bioavailability and clearance rates in vivo .
  3. Potential Degradation Pathways: Hydrolysis and oxidative degradation are common pathways that may affect the stability of this compound under physiological conditions.
Mechanism of Action

The mechanism by which 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride exerts its effects primarily involves:

  1. Inhibition of Protein Kinase B: By binding to the ATP site, it prevents PKB from phosphorylating downstream targets involved in cell survival and proliferation.
  2. Impact on Signaling Pathways: This inhibition disrupts the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which is crucial in cancer cell growth .

Data on Mechanism

Research indicates that this compound exhibits selectivity for PKB over other kinases such as protein kinase A, enhancing its therapeutic potential while minimizing off-target effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride include:

  • Appearance: Typically presented as a solid or powder.
  • Melting Point: Not specified in available literature.

Chemical Properties

Key chemical properties include:

PropertyValue
DensityNot available
SolubilitySoluble in organic solvents; limited solubility in water
StabilitySensitive to hydrolysis; requires controlled storage conditions

Safety information indicates potential hazards such as irritation upon contact and requires standard laboratory precautions during handling .

Applications

The primary applications of 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride include:

  1. Cancer Research: As a potent inhibitor of protein kinase B, it is being investigated for its ability to inhibit tumor growth and proliferation.
  2. Therapeutic Development: Potential development into pharmaceutical formulations targeting diseases characterized by dysregulated PKB activity.
  3. Biochemical Studies: Used in studies exploring signaling pathways related to cell survival and apoptosis.
Discovery and Development of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Fragment-to-Lead Optimization Strategies for ATP-Competitive Protein Kinase B/Akt Inhibitors

The discovery of 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride (designated CCT128930) originated from fragment-based screening campaigns targeting the ATP-binding site of Protein Kinase B (PKB/Akt), a serine/threonine kinase hyperactivated in numerous cancers. Initial hits featured the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core but exhibited suboptimal potency and pharmacokinetic properties. Structure-guided optimization focused on lipophilic substitutions at the piperidine C4 position to enhance target engagement and selectivity. Systematic evaluation of benzyl ring substituents revealed profound impacts on both PKB affinity and selectivity against the closely related kinase PKA (Table 1). The 2,4-dichlorobenzyl analogue (compound 12) emerged as a critical breakthrough, achieving nanomolar inhibition of PKBβ (IC₅₀ = 8.5 nM) with 153-fold selectivity over PKA. This selectivity stemmed from unfavorable steric interactions in PKA’s ribose-binding site due to a single amino acid difference (Met282 in PKB vs. Leu173 in PKA), forcing the 2,4-dichlorobenzyl group into a solvent-exposed orientation [1].

Table 1: Structure-Activity Relationship of 4-Benzyl Substituents on PKBβ Inhibition and Selectivity

CompoundR (Benzyl Substituent)PKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
24-Cl6.0 ± 1.5168 ± 3628-fold
42-Cl44 ± 35215049-fold
122,4-Cl₂8.51300153-fold
142,6-Cl₂203300165-fold
104-tBu27 ± 183400126-fold
182-Naphthyl7.049070-fold

Despite improved potency and selectivity, early 4-aminopiperidine derivatives like CCT128930 suffered from rapid in vivo metabolism, leading to high clearance and low oral bioavailability. Metabolic studies indicated oxidation at the benzyl-piperidine linkage as a primary liability. This prompted a strategic shift from 4-aminobenzylpiperidines to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. The carboxamide linker improved metabolic stability by reducing susceptibility to oxidative cleavage while maintaining key hydrogen-bonding interactions with the kinase hinge region. This modification yielded orally bioavailable inhibitors with sustained plasma exposure, enabling robust tumor growth inhibition in xenograft models at tolerated doses [1] [9]. The crystallographic analysis confirmed that optimized analogues preserved critical interactions: the pyrrolo[2,3-d]pyrimidine nitrogen (N1) formed a hydrogen bond with the backbone NH of Ala230 in the PKB hinge region, while the protonated piperidine nitrogen anchored the molecule via electrostatic interactions with Asp292 in the catalytic cleft. The lipophilic substituents projected into the P-loop pocket, exploiting subtle differences between PKB and PKA [1] [2].

Historical Context of Pyrrolo[2,3-d]pyrimidine Scaffolds in Oncology Drug Discovery

The pyrrolo[2,3-d]pyrimidine core has served as a privileged scaffold in kinase inhibitor discovery for over two decades, owing to its ability to mimic the purine ring of ATP while offering superior synthetic versatility and selectivity-tuning capabilities. Early work exploited this bicyclic system as a purine bioisostere in inhibitors targeting receptor tyrosine kinases (RTKs) and cytosolic kinases implicated in oncogenesis. The scaffold’s planar rigidity allows deep insertion into the ATP-binding pocket, and its nitrogen atoms provide critical hinge-binding interactions [7] [8].

Properties

Product Name

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine;hydrochloride

Molecular Formula

C18H21Cl2N5

Molecular Weight

378.3 g/mol

InChI

InChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H

InChI Key

OFLOSUNRPFWODP-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl

Solubility

not available

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.